molecular formula C6H9N3OS B11780823 (2-(Methylsulfinyl)pyrimidin-4-yl)methanamine

(2-(Methylsulfinyl)pyrimidin-4-yl)methanamine

Cat. No.: B11780823
M. Wt: 171.22 g/mol
InChI Key: HRCHHEBQUVMGLP-UHFFFAOYSA-N
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Description

(2-(Methylsulfinyl)pyrimidin-4-yl)methanamine is an organic compound with the molecular formula C6H9N3OS and a molecular weight of 171.22 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a methylsulfinyl group at the 2-position and a methanamine group at the 4-position. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylsulfinyl)pyrimidin-4-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

(2-(Methylsulfinyl)pyrimidin-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-(Methylsulfinyl)pyrimidin-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(Methylsulfinyl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The methylsulfinyl group can participate in redox reactions, while the methanamine group can form hydrogen bonds and ionic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Methylsulfinyl)pyrimidin-4-yl)methanamine is unique due to the presence of the methylsulfinyl group, which imparts distinct redox properties and reactivity compared to its analogs. This makes it a valuable compound for studying redox reactions and developing new chemical processes .

Properties

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

(2-methylsulfinylpyrimidin-4-yl)methanamine

InChI

InChI=1S/C6H9N3OS/c1-11(10)6-8-3-2-5(4-7)9-6/h2-3H,4,7H2,1H3

InChI Key

HRCHHEBQUVMGLP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=NC=CC(=N1)CN

Origin of Product

United States

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